2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-ol 2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-ol
Brand Name: Vulcanchem
CAS No.: 124069-11-0
VCID: VC20826230
InChI: InChI=1S/C23H21Br2NO/c24-18-10-6-15(7-11-18)20-14-21(27)22(16-4-2-1-3-5-16)23(26-20)17-8-12-19(25)13-9-17/h1-13,20-23,26-27H,14H2
SMILES: C1C(C(C(NC1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=CC=C4)O
Molecular Formula: C23H21Br2NO
Molecular Weight: 487.2 g/mol

2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-ol

CAS No.: 124069-11-0

Cat. No.: VC20826230

Molecular Formula: C23H21Br2NO

Molecular Weight: 487.2 g/mol

* For research use only. Not for human or veterinary use.

2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-ol - 124069-11-0

Specification

CAS No. 124069-11-0
Molecular Formula C23H21Br2NO
Molecular Weight 487.2 g/mol
IUPAC Name 2,6-bis(4-bromophenyl)-3-phenylpiperidin-4-ol
Standard InChI InChI=1S/C23H21Br2NO/c24-18-10-6-15(7-11-18)20-14-21(27)22(16-4-2-1-3-5-16)23(26-20)17-8-12-19(25)13-9-17/h1-13,20-23,26-27H,14H2
Standard InChI Key FXLMKLWTDDMCBW-UHFFFAOYSA-N
SMILES C1C(C(C(NC1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=CC=C4)O
Canonical SMILES C1C(C(C(NC1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=CC=C4)O

Introduction

Structural Characterization

Chemical Identity and Nomenclature

2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-ol is a substituted piperidine compound featuring multiple aromatic rings. As identified in chemical databases, the compound has a unique chemical identifier (InChIKey: FXLMKLWTDDMCBW-UHFFFAOYSA-N) that distinguishes it from other chemical entities . The systematic name follows IUPAC nomenclature rules, indicating:

  • The parent structure is a piperidin-4-ol (a six-membered nitrogen-containing ring with a hydroxyl group at position 4)

  • It contains two 4-bromophenyl substituents at positions 2 and 6

  • It features a phenyl group at position 3

This nomenclature provides precise information about the structural arrangement of atoms and functional groups within the molecule, enabling chemists to understand its configuration without visual representation.

Molecular Structure

The molecular formula of the compound is C23H21Br2NO, indicating it contains 23 carbon atoms, 21 hydrogen atoms, 2 bromine atoms, 1 nitrogen atom, and 1 oxygen atom . This composition gives the compound a calculated molecular mass of approximately 485 g/mol. The structure features a central piperidine ring (a six-membered heterocyclic ring containing one nitrogen atom) with a hydroxyl group (-OH) at position 4, giving it alcohol characteristics. The presence of two para-bromophenyl groups at positions 2 and 6, and a phenyl group at position 3, makes this compound highly aromatic and relatively symmetrical in certain aspects of its structure.

The SMILES notation for the compound (C1C(C(C(NC1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=CC=C4)O) provides a linear representation of its molecular structure that can be interpreted by chemical software for visualization and analysis . This notation encodes the connectivity and spatial arrangement of all atoms within the molecule.

Structural Representation

The InChI (International Chemical Identifier) for this compound is InChI=1S/C23H21Br2NO/c24-18-10-6-15(7-11-18)20-14-21(27)22(16-4-2-1-3-5-16)23(26-20)17-8-12-19(25)13-9-17/h1-13,20-23,26-27H,14H2 . This string provides a standardized method of representing the molecular structure, ensuring chemical identity can be verified across different chemical databases and information systems.

Physical and Chemical Properties

Molecular Properties

The physical and chemical properties of 2,6-bis(4-bromophenyl)-3-phenylpiperidin-4-ol are largely influenced by its structural features:

These properties collectively influence how the compound might interact with biological systems, its potential reactivity, and its physical behavior in various environments.

Spectroscopic Data

While comprehensive spectroscopic data for this specific compound is limited in the available literature, general characteristics can be inferred from its structure:

  • The aromatic rings would typically show characteristic signals in NMR spectroscopy, with the brominated phenyl groups likely showing distinctive patterns due to the electron-withdrawing effect of the bromine atoms.

  • The hydroxyl group at position 4 would be expected to show characteristic IR absorption patterns related to O-H stretching.

  • Mass spectrometry would likely reveal characteristic isotope patterns due to the presence of two bromine atoms, each with distinctive natural isotope distributions.

Predicted Collision Cross Section Data

The available data includes predicted collision cross section (CCS) measurements for various adduct forms of the compound, as shown in Table 1 :

Adductm/zPredicted CCS (Ų)
[M+H]+486.00628188.5
[M+Na]+507.98822185.6
[M+NH4]+503.03282190.6
[M+K]+523.96216189.4
[M-H]-483.99172192.7
[M+Na-2H]-505.97367191.6
[M]+484.99845188.4
[M]-484.99955188.4

These values represent the predicted effective cross-sectional area of the molecule in various ionic forms, which is valuable for analytical techniques such as ion mobility spectrometry. The variation in CCS values across different adducts provides insight into how the compound's three-dimensional structure might change when it forms complexes with different ions. For instance, the protonated form [M+H]+ has a CCS of 188.5 Ų, while the deprotonated form [M-H]- has a slightly larger CCS of 192.7 Ų .

Structural Comparison with Related Compounds

Comparison with 2,6-bis(4-bromophenyl)-3-phenylpiperidin-4-one

A structurally related compound, 2,6-bis(4-bromophenyl)-3-phenylpiperidin-4-one, shares many structural features with our target compound but differs in having a ketone group at position 4 instead of a hydroxyl group . This compound has a molecular formula of C23H19Br2NO, containing two fewer hydrogen atoms than our target compound. The key differences between these compounds include:

  • The 4-one derivative contains a carbonyl group (C=O) at position 4, while our target compound contains a hydroxyl group (-OH) at this position.

  • The predicted CCS values show slight differences between the two compounds, with the 4-one derivative generally having smaller CCS values (e.g., [M+H]+ of 185.9 Ų compared to 188.5 Ų for the 4-ol derivative) .

  • The minor difference in molecular weight (the 4-ol derivative being slightly heavier due to the additional hydrogen atoms) results in different m/z values for various adducts.

Table 2 compares the predicted CCS values for both compounds:

Adduct4-ol derivative CCS (Ų)4-one derivative CCS (Ų)
[M+H]+188.5185.9
[M+Na]+185.6183.2
[M+NH4]+190.6188.0
[M+K]+189.4187.0
[M-H]-192.7190.1
[M+Na-2H]-191.6189.4
[M]+188.4185.9
[M]-188.4185.9

These differences in CCS values suggest subtle conformational changes between the two compounds, likely due to the different electronic and hydrogen-bonding properties of hydroxyl versus carbonyl groups .

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